Field-Effect Hole Mobility: 2-Ethylhexyl vs. n-Alkyl DPP Derivatives in Vacuum-Processed OFETs
Among a systematic series of bis(thiophen-2-yl)-DPP dyes bearing n-butyl, n-pentyl, n-hexyl, n-heptyl, n-octyl, or 2-ethylhexyl substituents, the 2-ethylhexyl derivative delivers the highest p-channel field-effect mobility of 0.7 cm² V⁻¹ s⁻¹ in vacuum-deposited thin-film transistors, whereas the n-alkyl congeners exhibit mobilities as low as 0.01 cm² V⁻¹ s⁻¹ under identical fabrication conditions [1].
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 0.7 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | DPP dyes with n-alkyl chains (n-butyl through n-octyl): range 0.01 – ≤0.7 cm² V⁻¹ s⁻¹; lowest reported mobility 0.01 cm² V⁻¹ s⁻¹ for certain n-alkyl derivatives. |
| Quantified Difference | Up to 70-fold higher than the lowest n-alkyl derivative; 2-ethylhexyl is the top performer in the series. |
| Conditions | Vacuum-processed thin-film transistors; p-channel operation; identical device architecture for all compounds in the study. |
Why This Matters
For organic electronic device procurement, a 70-fold mobility advantage directly enables higher on-currents, faster switching speeds, and lower operating voltages, making the 2-ethylhexyl derivative the preferred choice for high-performance OFET applications.
- [1] Stolte, M., Suraru, S.-L., Diemer, P., He, T., Burschka, C., Zschieschang, U., Klauk, H. & Würthner, F. (2016). Diketopyrrolopyrrole Organic Thin-Film Transistors: Impact of Alkyl Substituents and Tolerance of Ethylhexyl Stereoisomers. Advanced Functional Materials, 26(41), 7415–7422. DOI: 10.1002/adfm.201602994. View Source
